1-(2-Hydroxyethyl)-4-(4,6-dimethyl-pyrimidin-2-yl)piperazine
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Description
1-(2-Hydroxyethyl)-4-(4,6-dimethyl-pyrimidin-2-yl)piperazine is a useful research compound. Its molecular formula is C12H20N4O and its molecular weight is 236.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
- A study by Mallesha et al. (2012) synthesized derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one and evaluated their antiproliferative effect against human cancer cell lines. Compounds in this series exhibited moderate to good anticancer activity, with compound 6d showing potential as an anticancer agent (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Age-Related Diseases
- Jin et al. (2010) researched analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with free radical scavenger groups. These compounds showed promise in protecting cells against damage induced by hydrogen peroxide and hydroxyl radicals. They could be candidates for treating cataract, age-related macular degeneration (AMD), and Alzheimer's dementia (Jin, Randazzo, Zhang, & Kador, 2010).
Antimicrobial Activity
- Yurttaş et al. (2016) synthesized new dithiocarbamate derivatives bearing thiazole/benzothiazole rings, starting from the potassium salt of 4-(2-pyrimidinyl)piperazine dithiocarbamate. These compounds were tested for antimicrobial activity, with several showing high efficacy (Yurttaş, Özkay, Duran, Turan-Zitouni, Özdemir, Cantürk, Küçükoğlu, & Kaplancıklı, 2016).
HIV-1 Inhibition
- Romero et al. (1994) synthesized analogues of U-80493E, leading to bis(heteroaryl)piperazines (BHAPs) that were significantly more potent than the lead molecule in inhibiting HIV-1 reverse transcriptase (Romero, Morge, Biles, Berrios-Pena, May, Palmer, Johnson, Smith, Busso, & Tan, 1994).
Polyamide Synthesis
- Hattori and Kinoshita (1979) synthesized polyamides containing uracil and adenine, as well as polyamides containing theophylline and thymine, using processes that included piperazine. These polyamides had molecular weights in the range of 1000–6000 and were water-soluble https://consensus.app/papers/syntheses-polyamides-containing-theophylline-thymine-hattori/1671ff7442ad5d64bb01c1025bdaf079/?utm_source=chatgpt" target="_blank">(Hattori & Kinoshita, 1979a; Hattori & Kinoshita, 1979b)
Estrogen Receptor Binding and Antiproliferative Activities
- Parveen et al. (2017) studied derivatives of 2-amino-7-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and related compounds, showing significant anti-proliferative activities against human cancer cell lines (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Properties
IUPAC Name |
2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-10-9-11(2)14-12(13-10)16-5-3-15(4-6-16)7-8-17/h9,17H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZJTGYESJVGGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CCO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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